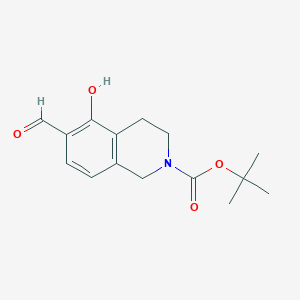

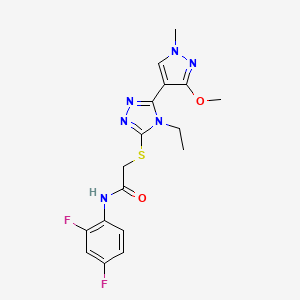

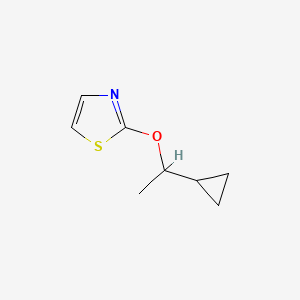

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as BHIC, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of drug discovery. BHIC is a derivative of isoquinoline, a class of compounds that has been found to exhibit various biological activities such as anticancer, antifungal, and antibacterial properties. In

Applications De Recherche Scientifique

Synthetic Utility and Chemical Transformations

- Tert-Butoxycarbonylation Reagent : The compound serves as a precursor for tert-butoxycarbonylation reactions. These reactions are crucial for protecting acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006).

- Synthesis of Marine Drug Intermediates : It has been employed in the synthesis of key intermediates for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, indicating its role in the development of potential marine drugs (Li et al., 2013).

Role in Organic Synthesis

- Chemoselective Tert-Butoxycarbonylation : The compound is utilized as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, highlighting its utility in selective functional group protection in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).

- Hydroformylation Reactions : Another application includes its use in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives, showing its importance in asymmetric synthesis (Kollár & Sándor, 1993).

Applications in Material Science

- Corrosion Inhibition Studies : Derivatives of tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions, demonstrating the compound's relevance in materials science and engineering (Faydy et al., 2019).

Propriétés

IUPAC Name |

tert-butyl 6-formyl-5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-12-10(8-16)4-5-11(9-17)13(12)18/h4-5,9,18H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAJBUWFKPWQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2580249.png)

![1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580257.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2580263.png)

![1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2580268.png)

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580269.png)